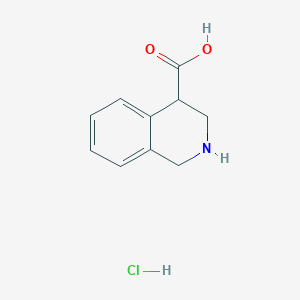

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEPUXKEOGYFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841081-68-2 | |

| Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Pictet-Spengler Condensation Using Phenylalanine and Formaldehyde

One of the foundational methods to prepare tetrahydroisoquinoline carboxylic acids involves the Pictet-Spengler condensation of L-phenylalanine with formaldehyde under acidic conditions. This approach yields the tetrahydroisoquinoline ring system with a carboxylic acid substituent at the 4-position:

- Procedure: L-phenylalanine is reacted with formaldehyde in the presence of concentrated hydrochloric acid. The reaction mixture is heated (90–100°C) for several hours, during which the tetrahydroisoquinoline carboxylic acid precipitates out as a hydrochloride salt.

- Yield and Purification: After reaction completion, the solid product is filtered, washed, and purified. This method yields the hydrochloride salt directly, facilitating isolation and improving solubility.

- Reference: This classical method is documented in patent literature and early research (e.g., Journal of the American Chemical Society 1948) and further elaborated in patent EP0018549A2.

Esterification and Derivatization

Following the formation of the tetrahydroisoquinoline carboxylic acid, esterification can be used to prepare esters such as ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride:

- Method: The acid is treated with methanol and thionyl chloride under reflux to form the ester hydrochloride salt.

- Use: This intermediate is useful for further functionalization or as a stable form for storage.

- Reference: Detailed in synthesis reports and chemical suppliers’ data.

Chemoenzymatic and Enantioselective Synthesis

Enzymatic Kinetic Resolution and Deracemization

Recent advances have employed chemoenzymatic methods to prepare enantiomerically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids:

- Strategy: Racemic mixtures of carboxyl-substituted tetrahydroisoquinolines undergo kinetic resolution using enzymes such as FAD-dependent D-amino acid oxidase (FsDAAO), combined with ammonia-borane as a reducing agent in a one-pot system.

- Outcomes: This method achieves high conversion rates (>98%) and excellent enantiomeric excess (>99% ee), enabling the preparative-scale synthesis of optically pure compounds with good isolated yields (e.g., 82% for 1-carboxylic acid derivatives).

- Significance: This approach provides access to chiral tetrahydroisoquinoline derivatives that are important for pharmaceutical applications.

- Reference: Detailed in a 2019 study published in Advanced Synthesis & Catalysis.

Enantioselective Synthesis of Substituted Tetrahydroisoquinolines

Synthetic routes have been developed for enantioselective preparation of substituted tetrahydroisoquinoline carboxylic acids, including 1-substituted and 3-substituted derivatives:

- Key Steps: Amidation, cyclization, reduction, chlorination, alkylation, deprotection, and acylation are sequentially applied to construct complex derivatives.

- Reagents: Common reagents include methyl 2-amino-3-oxobutanoate hydrochloride, iodine, triphenylphosphine, lithium aluminium hydride, thionyl chloride, and various protecting groups (Boc).

- Outcome: These multistep syntheses yield target compounds with high purity and stereochemical control.

- Reference: Comprehensive synthetic schemes and conditions are reported in the Chemical and Pharmaceutical Bulletin (2019).

Hydrochloride Salt Formation

The hydrochloride salt form of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is typically prepared by:

- Method: Reacting the free acid with hydrochloric acid in a suitable solvent (e.g., isopropanol or aqueous media).

- Purpose: The hydrochloride salt enhances solubility, stability, and handling properties, which is advantageous for biological studies and further chemical transformations.

- Reference: Product datasheets and chemical supply information confirm this standard procedure.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Reduction: Formation of tetrahydroisoquinoline derivatives using reducing agents such as sodium borohydride.

Substitution: Introduction of functional groups at specific positions on the isoquinoline ring using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents (e.g., dichloromethane)

Major Products Formed

Oxidation: Isoquinoline derivatives with various functional groups

Reduction: Tetrahydroisoquinoline derivatives

Substitution: Functionalized isoquinoline compounds with halogens or alkyl groups

科学研究应用

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation . Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing neuroprotective effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations of the Carboxylic Acid Group

The position of the carboxylic acid substituent on the THIQ ring significantly influences chemical properties and applications. Key isomers include:

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

- CAS : 74163-81-8

- Molecular Formula: C₁₀H₁₂ClNO₂ (identical to THIQ-4-COOH·HCl)

- Key Differences: The carboxylic acid group is at the 3-position, altering steric and electronic properties. This isomer is a known impurity in quinapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor . Used as a reference standard in pharmaceutical quality control .

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Hydrochloride

- CAS : 92932-74-6

- Molecular Formula: C₁₀H₁₂ClNO₂

- Key Differences: Carboxylic acid at the 1-position, resulting in distinct reactivity. Limited pharmacological data available but commercially available as a research chemical .

Substituted Derivatives: Functional Group Modifications

Substituents on the THIQ backbone can enhance biological activity or alter physicochemical properties.

7-Nitro-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₁ClN₂O₄

- Molecular Weight : 258.67 g/mol

- Synthesized in high yield (90%) via methods described for similar THIQ derivatives . No direct pharmacological data in the provided evidence, but nitro groups often enhance binding to biological targets.

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Benzyl Ester Hydrochloride

Pharmacologically Active THIQ Derivatives

While THIQ-4-COOH·HCl lacks direct pharmacological data in the evidence, related compounds highlight structural-activity relationships:

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride

- Activity : Exhibits analgesic and anti-inflammatory effects surpassing metamizole sodium and diclofenac .

- Therapeutic Index: Higher than conventional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting reduced toxicity .

Quinapril-Related THIQ Derivatives

- Example: (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a critical intermediate in quinapril hydrochloride synthesis .

- Role : The 3-carboxylic acid configuration is essential for ACE inhibitory activity.

生物活性

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of THIQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a class of compounds that exhibit a variety of biological activities, including antimalarial, anticancer, and neuroprotective effects. The structural diversity within this class allows for extensive modifications that can enhance their pharmacological profiles.

Antimalarial Activity

Research has shown that certain THIQ derivatives possess potent antimalarial properties. A study identified several analogues of 1,2,3,4-tetrahydro-1-isoquinolone-4-carboxylic acid that demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds were effective against resistant strains and exhibited notable effects on gametocyte development without impacting liver stages .

Anticancer Properties

THIQ derivatives have also been explored for their anticancer potential. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were developed and evaluated for their ability to inhibit Bcl-2 family proteins, which play a crucial role in cancer cell survival. One compound showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation .

Neuroprotective Effects

The neuroprotective properties of THIQs are attributed to their ability to modulate neurotransmitter systems and exhibit antioxidant activities. Studies indicate that THIQ analogs can protect neuronal cells from oxidative stress and may have applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives have revealed critical insights into how structural modifications influence biological activity. For instance:

- Substituents : Variations in substituents on the isoquinoline ring can significantly affect potency and selectivity against specific biological targets.

- Configuration : The 3,4-trans configuration has been associated with enhanced activity against P. falciparum and improved binding affinities in anticancer assays .

The following table summarizes key findings from SAR studies:

| Compound | Activity Type | IC50/EC50 Value | Notes |

|---|---|---|---|

| THIQ-A | Antimalarial | 50 nM | Effective against resistant strains |

| THIQ-B | Anticancer | 5.2 µM | Induces apoptosis via Bcl-2 inhibition |

| THIQ-C | Neuroprotective | IC50 = 10 µM | Protects neuronal cells from oxidative damage |

Case Study 1: Antimalarial Lead Optimization

In a hit-to-lead study focusing on antimalarial activity, researchers synthesized various THIQ analogues and identified lead candidates with promising profiles. These candidates underwent further optimization to enhance their efficacy and reduce toxicity .

Case Study 2: Cancer Therapeutics Development

A series of THIQ derivatives were tested for their ability to inhibit Bcl-2 proteins in cancer cell lines. The most active compounds were found to induce apoptosis effectively and showed potential as novel anticancer agents targeting the Bcl-2 family .

常见问题

Q. What are the standard synthetic routes for 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions or coupling of tetrahydroisoquinoline precursors with carboxylic acid derivatives. For example, describes a method for preparing quinapril derivatives by reacting (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester with acid to yield the hydrochloride salt. Optimization involves:

- Protection/Deprotection Strategies : Use tert-butyl esters to protect carboxylic acid groups during coupling, followed by HCl-mediated deprotection .

- Temperature Control : Maintain low temperatures (0–5°C) during acid-sensitive steps to prevent side reactions.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

Q. How is this compound characterized using spectroscopic methods, and what key spectral markers distinguish it from analogs?

Methodological Answer: Characterization relies on:

- ¹H/¹³C NMR : Identify the tetrahydroisoquinoline scaffold (δ 2.5–4.0 ppm for methylene protons) and carboxylic acid protons (broad singlet at δ 10–12 ppm) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the hydrochloride salt formation .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₀H₁₂ClNO₂ (exact mass 213.055 g/mol) .

Q. What are the recommended HPLC conditions for purity analysis, and how are column selection and mobile phase optimized?

Methodological Answer:

- Column : Use C18 reversed-phase columns (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm) for separation of polar impurities .

- Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Start at 95% A, ramp to 60% B over 20 min .

- Detection : UV at 210–220 nm for carboxylic acid and aromatic moieties.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different tetrahydroisoquinoline derivatives?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent positioning, stereochemistry). Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs like 6,7-dimethoxy derivatives () to assess substituent effects on receptor binding.

- Computational Modeling : Perform docking studies with target proteins (e.g., DDR kinases) to predict binding affinities .

- Functional Assays : Use cellular models (e.g., cancer cell lines) to validate activity under controlled conditions (e.g., pH, serum concentration) .

Q. What strategies mitigate racemization during synthesis, and how is enantiomeric purity assessed?

Methodological Answer: Racemization occurs during acidic or high-temperature steps. Mitigation involves:

- Chiral Auxiliaries : Use tert-butyl esters () or Fmoc-protected intermediates () to stabilize stereocenters.

- Low-Temperature Deprotection : Conduct HCl-mediated deprotection at ≤0°C to minimize epimerization .

- Enantiomeric Analysis : Employ chiral HPLC (Chiralpak IA column) with hexane:isopropanol (80:20) or polarimetry to confirm >99% enantiomeric excess .

Q. How can degradation products be identified and quantified under accelerated stability conditions?

Methodological Answer:

- Stress Testing : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .

- LC-MS Analysis : Monitor degradation products (e.g., decarboxylated or oxidized derivatives) using high-resolution MS (Q-TOF) to assign structures .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life based on degradation rates at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。